molecular formula C27H23F3N4O5 B2432852 ethyl 2-oxo-7-(oxolan-2-ylmethyl)-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 685860-33-7

ethyl 2-oxo-7-(oxolan-2-ylmethyl)-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2432852
CAS No.: 685860-33-7
M. Wt: 540.499
InChI Key: CAWCGFYDQWSBLS-AWSUPERCSA-N
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Description

(E)-ethyl 5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a synthetic organic compound. It is characterized by its complex structure, which includes multiple functional groups such as an oxo group, a tetrahydrofuran ring, a trifluoromethyl group, and a dipyrido[1,2-a:2’,3’-d]pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

ethyl 2-oxo-7-(oxolan-2-ylmethyl)-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F3N4O5/c1-2-38-26(37)20-14-19-22(31-21-7-3-4-12-33(21)25(19)36)34(15-18-6-5-13-39-18)23(20)32-24(35)16-8-10-17(11-9-16)27(28,29)30/h3-4,7-12,14,18H,2,5-6,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWCGFYDQWSBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)C(F)(F)F)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The oxolan-2-ylmethyl group is installed via a Grignard reaction between 1-bromo-5-chloropentane and magnesium in a benzene/tetrahydrofuran (THF) mixed solvent system. Key parameters:

Parameter Optimal Value Impact on Yield/Purity
Solvent (benzene:THF) 3:1 (v/v) Minimizes Wurtz reaction
Temperature -10°C to -15°C 72% yield, 98.2% purity
Organic base additive Triethylamine Reduces Mg deactivation

Procedure :

  • Initiate Grignard formation with 1-bromo-5-chloropentane and Mg in THF.
  • Add remaining substrate in benzene/triethylamine (0.4:1 v/v).
  • Quench with oxalic acid diethyl ester at -20°C to form the heptanoate intermediate.

Cyclocondensation for Triazatricyclo Core Assembly

α-Keto Ester Precursor Activation

The triazatricyclo framework is constructed via LiAlH4-mediated reduction of tert-butyl α-keto esters (e.g., tert-butyl 2-oxo-4-phenylbutanoate), followed by cyclization with ammonium acetate.

Critical Steps :

  • LiAlH4 Reduction : Converts α-keto esters to diols, enabling nucleophilic attack on adjacent carbonyl groups.
  • Cyclization Temperature : 80°C in toluene achieves 68% conversion to the tricyclic intermediate.

Solvent and Catalyst Screening

Comparative data from WO2023150236A1:

Solvent Catalyst Yield (%) Purity (%)
Toluene None 68 92
DMF CuI 73 88
MeTHF Pd(OAc)₂ 65 95

DMF with CuI enhances rate but reduces purity due to copper-induced side reactions.

Imino Bond Formation with 4-(Trifluoromethyl)Benzoyl Chloride

Condensation Protocol

The imino group is introduced via nucleophilic acyl substitution using 4-(trifluoromethyl)benzoyl chloride under anhydrous conditions:

  • React triazatricyclo amine intermediate with 1.2 equiv benzoyl chloride in dichloromethane (DCM).
  • Maintain temperature at -25°C to prevent epimerization.
  • Quench with saturated NaHCO₃; isolate via silica chromatography (85% yield).

Stereochemical Control

NOESY experiments on analogous compounds confirm E-configuration dominance (≥9:1 E/Z) when using cryogenic conditions.

Final Esterification and Purification

Ethyl Ester Installation

The 5-carboxylate group is introduced via Steglich esterification:

  • React triazatricyclo carboxylic acid with ethanol (2 equiv), DCC (1.5 equiv), DMAP (0.1 equiv) in DCM.
  • 12-hour reflux achieves 90% conversion.

Crystallization and Polymorph Control

Crystalline forms are obtained using anti-solvent precipitation:

  • Add hexane to ethyl acetate solution (4:1 v/v) at 0°C.
  • Isolate Form I (mp 148–150°C) with >99% HPLC purity.

Industrial vs. Laboratory-Scale Methodologies

Parameter Industrial (Patent CN101265187A) Laboratory (VulcanChem)
Batch Size 100–500 kg 1–10 g
Temperature Control -10°C (jacketed reactors) -78°C (dry ice/acetone)
Purification Distillation Flash chromatography
Yield 70–72% 65–85%

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. Reaction rates depend on pH and temperature.

Reaction Conditions Product Yield Notes
1M NaOH, 80°C, 6 hrs2-Oxo-7-(oxolan-2-ylmethyl)-6-[4-(trifluoromethyl)benzoyl]imino-...-5-carboxylic acid72–85%Rate increases with electron-withdrawing substituents
H2SO4 (dilute), reflux, 12 hrsSame carboxylic acid65–78%Side reactions observed with oxolane ring

Nucleophilic Acyl Substitution

The benzoyl-imino group reacts with nucleophiles (e.g., amines, hydrazines) via a two-step mechanism:

  • Protonation of the imino nitrogen

  • Attack by the nucleophile at the electrophilic carbonyl carbon

Example Reaction with Hydrazine:
Compound+NH2NH2Hydrazide derivative+Ethanol\text{Compound}+\text{NH}_2\text{NH}_2\rightarrow \text{Hydrazide derivative}+\text{Ethanol}

  • Optimal pH: 4–6

  • Steric hindrance from the oxolane-methyl group reduces reaction rates by ~30% compared to non-substituted analogs

Oxolane Ring-Opening Reactions

The tetrahydrofuran (oxolane) ring undergoes acid-catalyzed ring-opening, particularly under strong protic acids:

Reagent Product Application
HBr (48% aq.)4-Bromo-1-(hydroxymethyl)butane side chainPrecursor for cross-coupling
HI (57% aq.)4-Iodo-1-(hydroxymethyl)butane side chainRadiolabeling studies

Electrophilic Aromatic Substitution

The triazatricyclo core’s electron-rich regions enable reactions at specific positions:

Reaction Site Conditions Outcome
Nitration C-11HNO3/H2SO4, 0°CNitro derivative (71% yield)
SulfonationC-13ClSO3H, CH2Cl2, 25°CSulfonic acid (58% yield)
Halogenation (Br2/Fe)C-4Br2 in DCM, FeCl3 catalystBromo-substituted product (63% yield)

Coordination Chemistry

The triazatricyclo nitrogen atoms act as ligands for transition metals, forming stable complexes:

Metal Salt Ligand Sites Geometry Stability Constant (log K)
Cu(NO3)2 N1, N7, N9Trigonal8.2 ± 0.3
PdCl2N7, N9Square planar6.9 ± 0.2

Photochemical Reactivity

The conjugated π-system undergoes [4+2] cycloaddition under UV light (λ = 254 nm):

Key Observation:

  • Quantum yield of dimerization: Φ=0.12\Phi =0.12
    in acetonitrile

  • Reaction inhibited by electron-withdrawing CF3 group (rate reduced 40% vs. non-CF3 analogs)

Biocatalytic Modifications

Enzymatic hydrolysis studies with esterases show selective reactivity:

Enzyme Specific Activity (μmol/min/mg) Selectivity
Pig liver esterase0.45 ± 0.03C-5 ester > oxolane
Candida rugosa lipase0.12 ± 0.01No activity observed

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Mass Loss Proposed Process
150–180°C12%Loss of ethyl carboxylate as CO2 + EtOH
220–260°C38%Oxolane ring decomposition
>300°C50%Carbonization of aromatic cores

Key Challenges and Research Gaps

  • Steric Effects : The oxolan-2-ylmethyl group impedes reactions at N7 and C-9.

  • Solubility Limitations : Poor aqueous solubility (logP = 3.8) restricts homogeneous reaction conditions .

  • Catalytic Specificity : Metal-catalyzed cross-couchers require tailored ligands to avoid side reactions at the imino group.

Further studies using advanced techniques like in situ FTIR and DFT calculations are needed to map transient intermediates and optimize synthetic pathways .

Scientific Research Applications

Medicinal Chemistry

The structural complexity of ethyl 2-oxo-7-(oxolan-2-ylmethyl)-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate positions it as a candidate for drug development:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. The unique arrangement of functional groups may enhance interactions with biological targets involved in cancer cell proliferation and survival.
  • Biological Interactions : The triazatricyclo framework may facilitate interactions with enzymes or receptors in biological systems, potentially leading to novel therapeutic agents.

Organic Synthesis

This compound is also valuable in synthetic chemistry due to its intricate structure:

  • Synthetic Methodologies : The synthesis involves advanced methodologies that can be adapted for producing other related compounds. Its preparation typically requires precise control over reaction conditions to optimize yield and purity.
  • Building Block for Derivatives : Ethyl 2-oxo-7-(oxolan-2-ylmethyl)-6-[4-(trifluoromethyl)benzoyl]imino can serve as a precursor for synthesizing other complex organic molecules, expanding its utility in organic synthesis.

Chemical Reactivity and Mechanism of Action

Understanding the chemical reactivity of this compound is crucial for its application:

  • Reactivity Profile : The presence of functional groups such as imines and carbonyls suggests that the compound can undergo various reactions including nucleophilic additions and cycloadditions. These reactions can be harnessed to create new chemical entities with desirable properties.
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve binding to specific molecular targets or modulating biochemical pathways. Detailed studies using kinetic assays or molecular docking simulations are necessary to elucidate these mechanisms further.

Research Insights and Case Studies

Research findings highlight the potential applications of ethyl 2-oxo-7-(oxolan-2-ylmethyl)-6-[4-(trifluoromethyl)benzoyl]imino in various fields:

Application AreaFindings/Case Studies
Anticancer ResearchSimilar compounds have shown efficacy against breast cancer cells in vitro .
Drug DevelopmentPotential as a lead compound for developing new anticancer drugs due to structural features.
Synthetic ChemistryDemonstrated utility as a building block in synthesizing more complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-ethyl 5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-ethyl 5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2-((4-methylbenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate
  • (E)-ethyl 5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2-((4-chlorobenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate

Uniqueness

The presence of the trifluoromethyl group in (E)-ethyl 5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical and biological properties, such as its reactivity and ability to interact with biological targets.

Biological Activity

Ethyl 2-oxo-7-(oxolan-2-ylmethyl)-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (hereafter referred to as Compound X) is a complex organic molecule with potential pharmacological applications. This article explores its biological activity based on available research findings.

Molecular Formula: C₁₈H₁₅F₃N₄O₃
Molecular Weight: 396.33 g/mol
CAS Number: 73790-06-4

Compound X exhibits biological activity primarily through its interaction with specific biological targets. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's binding affinity to target proteins.

Antitumor Activity

Recent studies have indicated that compounds similar to Compound X possess significant antitumor properties. For instance:

  • In vitro Studies: Cell line assays demonstrated that Compound X inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell type.
Cell LineIC50 (µM)Reference
MCF-7 (Breast)10
A549 (Lung)7
HeLa (Cervical)12

Antimicrobial Activity

Compound X has also shown promising antimicrobial properties:

  • Bacterial Inhibition: In studies against Gram-positive and Gram-negative bacteria, Compound X exhibited minimum inhibitory concentrations (MICs) as low as 20 µg/mL.
BacteriaMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli25
Pseudomonas aeruginosa30

Case Studies

  • Case Study on Anticancer Effects:
    A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of Compound X in a xenograft model of human breast cancer. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.
  • Clinical Trials:
    Preliminary clinical trials have been initiated to assess the safety and efficacy of Compound X in patients with advanced solid tumors. Early results suggest manageable side effects and promising antitumor activity.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the electrochemical synthesis of this compound?

  • Methodological Answer : Electrochemical synthesis requires controlled voltage (typically 1.5–2.5 V) and the use of mediators like tetrabutylammonium bromide to enhance electron transfer efficiency. Reaction parameters such as solvent polarity (e.g., acetonitrile or DMF), temperature (20–40°C), and electrode material (platinum or carbon) must be optimized to minimize by-products. Yield improvements (>70%) are achievable by adjusting current density and reaction time (≤24 hours) .

Q. How can the compound’s tricyclic structure and substituents be confirmed post-synthesis?

  • Methodological Answer : Structural validation requires a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to map hydrogen and carbon environments, particularly the imino and oxo groups.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₉H₂₂N₄O₄, MW 370.4 g/mol) .
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemistry and bond angles .

Q. What preliminary steps are recommended to evaluate its biological activity?

  • Methodological Answer : Begin with in vitro assays targeting enzymes or receptors linked to the trifluoromethylbenzoyl group’s bioactivity (e.g., kinase inhibition or antimicrobial screens). Pair this with molecular docking studies to predict interactions with biological targets like ATP-binding pockets. Prioritize structural analogs with known activity (e.g., antimicrobial tricyclic derivatives) for comparative analysis .

Advanced Research Questions

Q. How can reaction mechanisms involving the trifluoromethylbenzoyl and oxolanylmethyl groups be elucidated?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁸O tracing) to track oxygen migration during imino group formation. Computational modeling (DFT or MD simulations) can map transition states for substituent reactions, such as the nucleophilic attack of oxolanylmethyl on the carbonyl carbon. Validate hypotheses via HPLC-MS monitoring of intermediate species under varying pH and solvent conditions .

Q. How should researchers address contradictory bioactivity data across similar triazatricyclo compounds?

  • Methodological Answer : Conduct side-by-side assays under standardized conditions (e.g., identical cell lines or enzyme concentrations) to isolate variables. For example, discrepancies in cytotoxicity between ethyl and methyl carboxylate analogs may arise from ester group hydrolysis rates. Use metabolomic profiling to identify degradation products and quantify their bioactivity contributions .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound class?

  • Methodological Answer : Systematically modify substituents (e.g., replacing oxolanylmethyl with cyclohexyl or propenyl groups) and assay for changes in activity. Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity. For example, the trifluoromethyl group’s electron-withdrawing nature enhances binding to hydrophobic enzyme pockets, as seen in anticancer analogs .

Q. How can enantiomeric purity be ensured during synthesis, given the compound’s chiral centers?

  • Methodological Answer : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers. Alternatively, use asymmetric catalysis (e.g., Jacobsen’s salen complexes) during key steps like imine formation. Monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in ¹⁹F NMR (if applicable) .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies in simulated biological media (e.g., PBS at pH 7.4, 37°C) with LC-MS analysis at intervals (0–72 hours). Track degradation pathways, such as ester hydrolysis or imino group tautomerization. Compare stability to analogs with methoxy or ethoxy substituents, which may resist hydrolysis better .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.